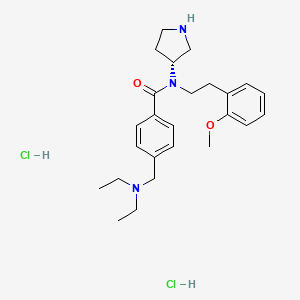

PF429242 dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUZWFZKTIOWTI-MQWQBNKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-429242 Dihydrochloride in the SREBP Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, orchestrating the synthesis of cholesterol, fatty acids, and triglycerides.[1][2] The activation of SREBPs is a tightly controlled multi-step process, making it an attractive target for therapeutic intervention in metabolic diseases and oncology. PF-429242 dihydrochloride (B599025) has emerged as a potent and specific small molecule inhibitor of this pathway. This technical guide provides a comprehensive overview of the mechanism of action of PF-429242, focusing on its interaction with the SREBP signaling cascade. It includes a compilation of quantitative data, detailed experimental protocols for studying the compound's effects, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action of PF-429242 Dihydrochloride

PF-429242 dihydrochloride is a reversible and competitive inhibitor of the Site-1 Protease (S1P), a key enzyme in the activation of SREBPs.[3] S1P, a membrane-bound serine protease, is responsible for the initial cleavage of the SREBP precursor protein. By inhibiting S1P, PF-429242 effectively blocks the downstream processing and activation of SREBPs, leading to a reduction in the transcription of genes involved in lipid biosynthesis.

The SREBP activation cascade begins in the endoplasmic reticulum (ER), where the SREBP precursor is complexed with the SREBP Cleavage-Activating Protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. In the Golgi, S1P cleaves the SREBP precursor in its luminal loop. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal transcriptionally active domain of SREBP. This mature form of SREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, thereby activating their transcription.

PF-429242 directly targets and inhibits the enzymatic activity of S1P, preventing the initial cleavage of the SREBP precursor. This halt in the activation cascade leads to a decrease in the nuclear localization of mature SREBPs and, consequently, a downregulation of the expression of SREBP target genes. This ultimately results in reduced cholesterol and fatty acid synthesis.

Quantitative Data

The inhibitory activity of PF-429242 has been quantified in various in vitro and cell-based assays. The following table summarizes the key quantitative data for PF-429242 dihydrochloride.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for S1P Inhibition | 175 nM | Recombinant human S1P | [3] |

| IC50 for Cholesterol Synthesis | 0.5 µM | HepG2 cells | [3] |

| IC50 for Cholesterol Synthesis | 0.53 µM | CHO cells | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods to study it, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PF-429242's effects on the SREBP pathway. The following are detailed protocols for key experiments.

SREBP Cleavage Assay by Western Blot

This assay is designed to visualize the inhibition of SREBP processing by monitoring the levels of the precursor and mature forms of SREBP.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HepG2, CHO) in 6-well plates and grow to 70-80% confluency.

-

Induce SREBP processing by culturing cells in a sterol-depleted medium (e.g., DMEM with 10% lipoprotein-deficient serum) for 12-24 hours.

-

Treat cells with varying concentrations of PF-429242 or vehicle control (DMSO) for the desired time period (e.g., 6-24 hours).

b. Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an 8% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SREBP-1 (e.g., Abcam ab3259, 1:1000 dilution)[4] or SREBP-2 (e.g., Cell Signaling Technology #25940, 1:1000 dilution)[5] overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The precursor form of SREBP will be observed at ~125 kDa, and the mature, nuclear form at ~68 kDa.

SREBP Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of SREBPs by measuring the expression of a luciferase reporter gene under the control of an SRE-containing promoter.

a. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293) in a 24-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing an SRE promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

b. Treatment and Luciferase Assay:

-

After 24 hours of transfection, induce SREBP activity by incubating the cells in a sterol-depleted medium.

-

Treat the cells with various concentrations of PF-429242 or vehicle control.

-

After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cholesterol Biosynthesis Assay ([14C]-Acetate Incorporation)

This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cholesterol.

a. Cell Culture and Treatment:

-

Plate cells (e.g., HepG2) in 12-well plates.

-

Pre-treat the cells with PF-429242 or vehicle for a specified duration in a sterol-depleted medium.

-

Add [14C]-acetate (1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

b. Lipid Extraction and Analysis:

-

Wash the cells with PBS.

-

Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution.

-

Separate the non-saponifiable lipids (containing cholesterol) by saponification with ethanolic KOH.

-

Extract the non-saponifiable lipids with hexane (B92381).

-

Evaporate the hexane and resuspend the lipid extract in a scintillation cocktail.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

Normalize the counts to the total protein content of the cell lysate.

SREBP Target Gene Expression Analysis (Quantitative Real-Time PCR)

This method is used to quantify the mRNA levels of SREBP target genes to assess the downstream effects of PF-429242.

a. RNA Extraction and cDNA Synthesis:

-

Treat cells with PF-429242 as described above.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. Quantitative PCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Use primers specific for SREBP target genes (e.g., HMGCR, FASN, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The relative gene expression can be calculated using the ΔΔCt method.

Table of qPCR Primers:

| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| HMGCR | Human | CTTGTGGAATGCCTTGTGATTG | AGCCGAAGCAGCACATGAT | [6] |

| FASN | Human | TTCTACGGCTCCACGCTCTTCC | GAAGAGTCTTCGTCAGCCAGGA | [7] |

| LDLR | Human | GACGTGGCGTGAACATCTG | CTGGCAGGCAATGCTTTGG | |

| SREBF1 | Human | CAGCCCCACTTCATCAAGG | ACTGTTGCCAAGATGGTTCCG | |

| SREBF2 | Human | CCCTGGGAGACATCGACGA | CGTTGCACTGAAGGGTCCA | |

| Hmgcr | Mouse | CTTGTGGAATGCCTTGTGATTG | AGCCGAAGCAGCACATGAT | [6] |

| Fasn | Mouse | CATGACCTCGTGATGAACGTGT | CGGGTGAGGACGTTTACAAAG | [6] |

| Ldlr | Mouse | TTGCAAACCCTGGTTGCTGTA | CACAGTCCAGTTCGTGCAAATAATC | |

| Srebf1 | Mouse | GCACTTTTTGACACGTTTCTTC | CTGTACAGGCTCTCCTGTGG | |

| Srebf2 | Mouse | GAGAGCTGTGAATTTTCCAGTG | CTACAGATGATATCCGGACCAA |

Conclusion

PF-429242 dihydrochloride is a well-characterized inhibitor of the SREBP pathway, acting through the direct, reversible, and competitive inhibition of Site-1 Protease. This mechanism effectively abrogates the activation of SREBPs, leading to a significant reduction in the expression of genes involved in cholesterol and fatty acid biosynthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of PF-429242 and other potential SREBP pathway modulators. The quantitative data and visual aids further support its characterization as a valuable tool for studying lipid metabolism and as a potential therapeutic agent for a range of metabolic and proliferative diseases.

References

- 1. (ab28481) Anti-SREBP1 antibody - Abcam - CiteAb [citeab.com]

- 2. Anti-SREBP1 antibody [EPR27079-194] (ab313881) | Abcam [abcam.com]

- 3. Anti-SREBP1 antibody [2A4] Mouse monoclonal (ab3259) | Abcam [abcam.com]

- 4. SREBP-2 (F1X2D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. origene.com [origene.com]

- 6. Strong induction of PCSK9 gene expression through HNF1α and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Primer sequences used for qPCR. - Public Library of Science - Figshare [plos.figshare.com]

Technical Guide: The Primary Target and Mechanism of PF-429242 Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor whose primary molecular target is Site-1 Protease (S1P) , also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1). S1P is a critical serine protease residing in the Golgi apparatus that initiates the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs). By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, a central regulator of cellular lipid homeostasis. This action prevents the transcription of genes required for cholesterol and fatty acid synthesis, making PF-429242 an invaluable tool for studying lipid metabolism and a compound of interest in pathologies characterized by dysregulated lipogenesis, such as certain cancers and viral infections.

Mechanism of Action

The SREBP signaling cascade is a sophisticated feedback system that senses and controls cellular sterol levels. Inactive SREBP precursors are anchored in the endoplasmic reticulum (ER) membrane in a complex with SREBP Cleavage-Activating Protein (SCAP).[1][2] When cellular sterol levels are low, the SREBP-SCAP complex is transported from the ER to the Golgi apparatus.[3][4]

Within the Golgi, S1P performs the first crucial proteolytic cleavage of SREBP within its luminal loop.[3][5] This cleavage is a prerequisite for the second cleavage by Site-2 Protease (S2P), which releases the N-terminal transcriptionally active domain of SREBP (nSREBP).[1][5] The liberated nSREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes involved in lipid synthesis and uptake.[1][3]

PF-429242 exerts its effect by directly and competitively binding to the active site of S1P.[6] This inhibition prevents the initial cleavage of the SREBP precursor, thereby halting the entire activation cascade.[7] Consequently, the production of mature nSREBP is suppressed, leading to reduced expression of lipogenic genes and a decrease in cholesterol and fatty acid synthesis.[7][8][9]

Quantitative Data: Potency and Selectivity

PF-429242 is characterized by its high potency against S1P and significant selectivity over other proteases.

| Parameter | Target Enzyme / Cell Line | Value | Reference(s) |

| Biochemical Potency (IC₅₀) | Human Site-1 Protease (S1P) | 170 - 175 nM | [7][8] |

| Urokinase | ~50 µM | [8] | |

| Factor Xa | ~100 µM | [8] | |

| Trypsin, Elastase, Thrombin, Furin, etc. | >100 µM | [7][8] | |

| Cellular Activity (EC₅₀/IC₅₀) | Cholesterol Synthesis Inhibition (HepG2 cells) | 600 nM | [7] |

| Cholesterol Synthesis Inhibition (CHO cells) | 530 nM | ||

| HMG-CoA Synthase Expression (HepG2 cells) | 300 nM | [7] | |

| Fatty Acid Synthase Expression (HepG2 cells) | 2 µM | [7] | |

| SREBP Processing Inhibition (HepG2 cells) | Complete at 10 µM | [7][8] | |

| Glioblastoma Cell Growth (T98G) | 320 nM | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the SREBP pathway, the inhibitory mechanism of PF-429242, and a typical experimental workflow provide a clearer understanding of the compound's context and application.

Key Experimental Protocols

This protocol outlines a method to determine the IC₅₀ value of PF-429242 against recombinant human S1P.

-

Reagents and Materials:

-

Recombinant Human S1P enzyme

-

Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 7.5)

-

PF-429242 dihydrochloride, dissolved in DMSO to create a 10 mM stock

-

Fluorogenic S1P substrate (a peptide mimicking the SREBP cleavage site, conjugated to a FRET pair)

-

96-well black, flat-bottom assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of PF-429242 in Assay Buffer, typically ranging from 100 µM to 1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

To each well of the 96-well plate, add 20 µL of the diluted PF-429242 or control.

-

Add 40 µL of diluted S1P enzyme to each well (except the no-enzyme control).

-

Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 40 µL of the fluorogenic S1P substrate to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the increase in fluorescence signal every minute for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of fluorescence vs. time) for each well.

-

Calculate the percent inhibition for each PF-429242 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol assesses the ability of PF-429242 to inhibit SREBP processing in a cellular context.

-

Reagents and Materials:

-

HepG2 human liver carcinoma cells

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and supplements

-

Lipoprotein-deficient serum (LPDS)

-

PF-429242 dihydrochloride

-

Lysis Buffer (RIPA buffer with protease inhibitors)

-

Antibodies: anti-SREBP (recognizing the N-terminus), anti-Lamin B1 (nuclear marker), anti-GAPDH (loading control)

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Plate HepG2 cells and grow to ~70% confluency.

-

To induce SREBP processing, switch cells to a medium containing LPDS for 16-24 hours.

-

Treat the cells with various concentrations of PF-429242 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 4-6 hours.

-

Harvest the cells and prepare nuclear and cytosolic protein extracts using a fractionation kit, or prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-SREBP antibody overnight at 4°C.

-

Wash and incubate with a secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the bands corresponding to the precursor SREBP (~125 kDa) and the mature, nuclear form (nSREBP, ~68 kDa). The inhibition of processing is indicated by a decrease in the nSREBP band and a potential accumulation of the precursor form.[7][8]

-

Conclusion

PF-429242 dihydrochloride is a well-characterized, selective, and potent inhibitor of Site-1 Protease. Its direct action on S1P provides a reliable method for blocking the proteolytic activation of SREBPs, thereby downregulating the synthesis of cholesterol and fatty acids. The extensive data on its biochemical potency, cellular activity, and selectivity make it an essential chemical probe for researchers investigating lipid metabolism, and its effects in models of cancer and infectious disease highlight its potential for further therapeutic development.[10][11]

References

- 1. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 2. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

PF-429242 Dihydrochloride: An In-depth Technical Guide to a Potent Site-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), also known as Membrane-Bound Transcription Factor Peptidase, Site 1 (MBTPS1). S1P is a critical enzyme in the regulation of lipid metabolism and cellular homeostasis. Its primary role is in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that govern the synthesis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a reduction in lipogenesis. This mechanism of action has positioned PF-429242 as a valuable tool for research in metabolic diseases, oncology, and virology. This technical guide provides a comprehensive overview of PF-429242, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

PF-429242 functions as a competitive inhibitor of the S1P enzyme. S1P is a serine protease located in the Golgi apparatus. Under conditions of low cellular sterol levels, SREBP precursor proteins are transported from the endoplasmic reticulum to the Golgi. Here, S1P initiates the activation of SREBPs by cleaving them at a specific site within their luminal loop. This initial cleavage allows a second protease, Site-2 Protease (S2P), to cleave the N-terminal domain of the SREBP, releasing it from the membrane. The liberated N-terminal fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, upregulating the expression of enzymes involved in cholesterol and fatty acid synthesis.

PF-429242 directly binds to the active site of S1P, preventing the binding and subsequent cleavage of SREBP precursors. This inhibition halts the entire downstream signaling cascade, resulting in decreased transcription of lipogenic genes and a subsequent reduction in the synthesis of cholesterol and fatty acids.[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for PF-429242 dihydrochloride, providing a comparative overview of its potency and cellular effects across various studies and cell lines.

| Parameter | Value | Target | Assay Conditions/Cell Line | Reference(s) |

| IC | 175 nM | Human S1P | In vitro enzymatic assay | [1][3][5] |

| K | 12 nM | S1P | In vitro enzymatic assay with Ac-RSLK-AMC substrate | |

| Inhibition of SREBP Processing | 10 µM | Endogenous SREBP | Chinese Hamster Ovary (CHO) cells | [3][5] |

| Inhibition of Cholesterol Synthesis | IC | Cholesterol biosynthesis | Chinese Hamster Ovary (CHO) cells | [1][2][4] |

| IC | Cholesterol biosynthesis | HepG2 cells | [3][5] |

| Cell Line | Cancer Type | Effect | Effective Concentration | Reference(s) |

| PLC5, HepG2 | Hepatocellular Carcinoma (HCC) | Induction of autophagic cell death | Dose-dependent | |

| RCC1, A498, RCC2, RCC3 | Renal Cell Carcinoma (RCC) | Inhibition of proliferation, migration, and invasion; induction of apoptosis | 5-25 µM | |

| Various Cancer Cell Lines | Glioblastoma, Pancreatic Cancer | Anticancer activity | Not specified |

| Virus | Cell Line(s) | Effect | Effective Concentration | Reference(s) |

| Dengue Virus (DENV) | HEK-293, HepG2, LLC-MK2 | Suppression of viral propagation | 30 µM | [3][5] |

| Arenaviruses (LCMV, LASV) | Cultured cells | Prevention of glycoprotein (B1211001) processing, potent antiviral activity | Not specified | [3][5] |

Signaling Pathways

The inhibitory action of PF-429242 on S1P has significant downstream effects on cellular signaling. The primary pathway affected is the SREBP-mediated regulation of lipid homeostasis. Additionally, recent research has uncovered roles for PF-429242 in inducing autophagy and anti-survival signaling in cancer cells, involving the FOXO1 and IGFBP1 pathways.

SREBP Signaling Pathway Inhibition by PF-429242.

References

In Vitro Biological Activity of PF-429242 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PF-429242 dihydrochloride (B599025) is a potent, cell-permeable, and competitive inhibitor of Site-1 Protease (S1P), also known as sterol regulatory element-binding protein (SREBP) cleavage-activating enzyme (SCAP).[1][2] This molecule plays a critical role in the regulation of lipid homeostasis by preventing the proteolytic activation of SREBPs. Its inhibitory action blocks the downstream signaling cascade that governs the synthesis of cholesterol and fatty acids, making it a valuable tool for research in metabolic diseases and a potential therapeutic agent.[2] Additionally, PF-429242 has demonstrated antiviral activity against a range of viruses that depend on host S1P for their life cycle.[3]

Quantitative Biological Activity

The in vitro potency of PF-429242 has been characterized across various assays and cell lines. The following table summarizes the key quantitative data.

| Target/Process | Cell Line | IC50 Value | Reference |

| Site-1 Protease (S1P) | - | 175 nM | [1][2][3] |

| Cholesterol Synthesis | Chinese Hamster Ovary (CHO) | 0.53 µM | [1] |

| Cholesterol Synthesis | Human Hepatocellular Carcinoma (HepG2) | 0.5 µM | [2][3] |

Mechanism of Action: SREBP Pathway Inhibition

PF-429242 exerts its biological effect by directly inhibiting the enzymatic activity of S1P.[2] In the canonical SREBP signaling pathway, SREBPs are escorted from the endoplasmic reticulum (ER) to the Golgi apparatus by SCAP.[4] Within the Golgi, S1P initiates the proteolytic cleavage of SREBP, which is a prerequisite for the subsequent cleavage by Site-2 Protease (S2P).[5] This sequential cleavage releases the N-terminal domain of SREBP, which then translocates to the nucleus and acts as a transcription factor, upregulating genes involved in cholesterol and fatty acid biosynthesis, such as the Low-Density Lipoprotein Receptor (LDLR) and Fatty Acid Synthase (FASN).[4][5]

By competitively inhibiting S1P, PF-429242 prevents the initial cleavage of SREBP, thereby halting the entire activation cascade.[2] This leads to a downstream reduction in the expression of lipogenic genes and a decrease in the synthesis of cholesterol and fatty acids in cultured cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro biological activity of PF-429242. Below are protocols for key experiments.

This assay is designed to measure the inhibitory effect of PF-429242 on the proteolytic cleavage of SREBP.

-

Cell Culture: Plate human liver (HepG2) or Chinese hamster ovary (CHO) cells and culture until they reach approximately 80% confluency.[2][6]

-

Compound Treatment: Treat the cells with varying concentrations of PF-429242 (e.g., 0.1 to 30 µM) or a vehicle control (DMSO) for a specified period, typically 16-24 hours.[2][7] A concentration of 10 µM has been shown to inhibit endogenous SREBP processing.[2][3]

-

Cell Lysis and Nuclear Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Western Blot Analysis: Separate the protein lysates from the nuclear fractions by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the N-terminal domain of SREBP-1 or SREBP-2.[7] A nuclear marker, such as fibrillarin, should be used as a loading control.[7]

-

Data Analysis: Quantify the band intensities to determine the reduction in the amount of mature, nuclear SREBP in PF-429242-treated cells compared to the vehicle control.

This assay quantifies the rate of de novo cholesterol synthesis in cells following treatment with PF-429242.

-

Cell Culture: Seed HepG2 or CHO cells in a multi-well plate and allow them to adhere overnight.[2]

-

Compound Incubation: Pre-incubate the cells with different concentrations of PF-429242 for 1-2 hours.

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized cholesterol.

-

Lipid Extraction: Wash the cells with PBS and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2).

-

Thin-Layer Chromatography (TLC): Separate the lipid extract using TLC to isolate the cholesterol fraction.

-

Scintillation Counting: Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage inhibition of cholesterol synthesis against the log concentration of PF-429242.

While PF-429242's primary effect is on lipid synthesis, its modulation of the SREBP pathway will impact LDLR expression and subsequent LDL uptake. This assay measures the cellular uptake of fluorescently labeled LDL.

-

Cell Seeding: Plate HepG2 cells in a 96-well, black, clear-bottom plate and incubate for 24 hours.[8]

-

LDLR Upregulation: To increase LDLR expression, replace the growth medium with a medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours.[8][9]

-

Compound Treatment: Treat the cells with PF-429242 for an appropriate duration (e.g., 24 hours) to assess its effect on LDLR expression and function.

-

Fluorescent LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the wells at a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C, protected from light.[8][10]

-

Washing and Imaging: Wash the cells multiple times with cold PBS to remove unbound fluorescent LDL.[8] Image the plate using a fluorescence microscope or measure the fluorescence intensity with a plate reader.[8]

-

Data Analysis: Quantify the fluorescence intensity to determine the relative LDL uptake in treated versus untreated cells.

Selectivity and Off-Target Effects

PF-429242 is reported to be selective for Site-1 Protease when tested against a panel of other serine proteases.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, particularly at higher concentrations. Cellular thermal shift assays (CETSA) can be a valuable tool to confirm target engagement within intact cells and identify potential off-target binding.[11][12][13] The general principle of CETSA is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[11][13]

References

- 1. PF 429242 dihydrochloride | SREBP | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. SPRING is a Dedicated Licensing Factor for SREBP-Specific Activation by S1P - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pure.uva.nl [pure.uva.nl]

- 10. A dual-reporter LDLR system integrating fluorescence and luminescence for understanding LDLR regulation and facilitating drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of PF-429242 Dihydrochloride on Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1).[1][2][3][4] S1P is a critical enzyme in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors governing the synthesis of cholesterol and fatty acids.[4][5][6] By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a significant reduction in the expression of key lipogenic enzymes and a subsequent decrease in cholesterol biosynthesis. This guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to the activity of PF-429242 in the context of cholesterol metabolism.

Mechanism of Action: Inhibition of the SREBP-2 Pathway

The cellular homeostasis of cholesterol is meticulously regulated by the SREBP pathway.[7] SREBP-2 is the primary isoform that controls the transcription of genes involved in cholesterol synthesis and uptake.[5][8]

Under conditions of low cellular sterol, the SREBP-2-SCAP (SREBP Cleavage-Activating Protein) complex, which is retained in the endoplasmic reticulum (ER) by the INSIG protein in sterol-replete cells, is transported to the Golgi apparatus.[5][9] In the Golgi, S1P initiates the activation of SREBP-2 by cleaving it at site 1. This is followed by a second cleavage at site 2 by S2P. This two-step proteolytic process releases the N-terminal domain of SREBP-2, which then translocates to the nucleus.[5] Once in the nucleus, this mature form of SREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription and thereby increasing cholesterol production.[5][7]

PF-429242 exerts its effect by directly inhibiting the enzymatic activity of S1P.[2][3] This inhibition prevents the initial cleavage of SREBP-2, trapping it in its inactive, membrane-bound precursor form.[6][10] Consequently, the nuclear translocation of SREBP-2 is blocked, leading to the downregulation of its target genes, including HMG-CoA synthase and HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2][6]

Data Presentation: Quantitative Effects

The inhibitory activity of PF-429242 has been quantified in various cell-based and cell-free assays. The data below is summarized from multiple studies to provide a comparative overview.

Table 1: In Vitro Potency of PF-429242 Dihydrochloride

| Assay Type | Target | System | IC50 Value | Reference |

| Cell-free Assay | Site-1 Protease (S1P) | Purified Enzyme | 170 nM | [10] |

| Cell-free Assay | Site-1 Protease (S1P) | Purified Enzyme | 175 nM | [2][3] |

| Cell-based Assay | Cholesterol Synthesis | HepG2 cells | 0.5 µM | [2] |

| Cell-based Assay | Cholesterol Synthesis | CHO cells | 0.53 µM | [3] |

| Cell-based Assay | SRE-Luciferase Reporter | HEK293 cells | Down-regulated | [2] |

Table 2: Documented Effects of PF-429242 on Gene and Protein Expression

| Target Gene/Protein | Effect | Cell Line / Model | Condition | Reference |

| SREBP-1/2 (nuclear form) | Markedly inhibited | PDAC cells | 1% FBS | [6] |

| HMG-CoA Synthase | Expression reduced | HepG2 cells | N/A | [2] |

| HMG-CoA Reductase (HMGCR) | mRNA levels decreased | PDAC cells | 1% FBS + PF-429242 | [6] |

| LDLR | mRNA levels decreased | PDAC cells | 1% FBS + PF-429242 | [6] |

| FASN | mRNA levels decreased | PDAC cells | 1% FBS + PF-429242 | [6] |

Table 3: In Vivo Efficacy of PF-429242

| Animal Model | Treatment | Outcome | Reference |

| Mice | PF-429242 (24h treatment) | Suppressed hepatic SREBP target genes | [2] |

| Mice | PF-429242 (24h treatment) | Reduced hepatic rates of cholesterol synthesis | [2] |

| Mice | PF-429242 (24h treatment) | Reduced hepatic rates of fatty acid synthesis | [2] |

| SCID Mice | Daily i.v. injection | Inhibited RCC xenograft growth | [4] |

Note: While effective in preclinical models, PF-429242 has shown rapid clearance and poor oral bioavailability (5%) in rats, which may necessitate specific formulation or delivery strategies for in vivo applications.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of PF-429242.

Protocol: Cholesterol Synthesis Inhibition Assay in Cultured Cells

This protocol measures the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.

-

Cell Culture: Plate human liver (HepG2) or Chinese hamster ovary (CHO) cells in appropriate media and allow them to adhere overnight.

-

Pre-incubation: Replace the medium with fresh medium containing various concentrations of PF-429242 (e.g., 0.1 to 100 µM) or vehicle control (DMSO). Incubate for a specified period (e.g., 2-4 hours) to allow for compound uptake and target engagement.

-

Radiolabeling: Add a radiolabeled cholesterol precursor, such as [¹⁴C]acetate or [³H]mevalonate, to the culture medium. Continue incubation for an additional period (e.g., 2-6 hours).

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells and extract total lipids using a solvent system like hexane:isopropanol (3:2, v/v).

-

Saponification: Saponify the lipid extract using alcoholic potassium hydroxide (B78521) (KOH) to hydrolyze cholesteryl esters to free cholesterol.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing the newly synthesized, labeled cholesterol) into a nonpolar solvent like hexane.

-

Quantification: Evaporate the solvent and quantify the amount of radiolabel incorporated into the cholesterol fraction using liquid scintillation counting.

-

Data Analysis: Normalize the scintillation counts to the total protein content of the cell lysate. Calculate the IC50 value by plotting the percentage inhibition of cholesterol synthesis against the log concentration of PF-429242.

Protocol: Western Blot for SREBP-2 Processing

This method visualizes the inhibition of SREBP-2 cleavage.

-

Cell Treatment: Culture cells (e.g., HepG2, PDAC cell lines) under conditions that promote SREBP activation (e.g., low serum or sterol-depleted medium).[6] Treat cells with PF-429242 (e.g., 10 µM) or vehicle for a defined time (e.g., 16-24 hours).[2]

-

Lysate Preparation: Prepare separate nuclear and membrane/cytosolic protein fractions using a cell fractionation kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each fraction on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the N-terminus of SREBP-2. This antibody will detect both the precursor (~125 kDa) in the membrane fraction and the cleaved, mature form (~68 kDa) in the nuclear fraction.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Compare the band intensity of the nuclear SREBP-2 in PF-429242-treated samples to the vehicle-treated controls. A decrease in the nuclear form and/or an accumulation of the precursor form indicates inhibition of processing.

Logical Relationships and Downstream Consequences

The inhibition of S1P by PF-429242 initiates a cascade of events that culminate in the suppression of cellular lipogenesis. This relationship can be visualized as a logical flow. SREBP-1, which primarily regulates fatty acid synthesis, is also processed by S1P and is therefore similarly inhibited by PF-429242.[1][4][5] This dual action results in a comprehensive shutdown of both cholesterol and fatty acid production pathways within the cell.[2][10] This potent anti-lipogenic activity is the basis for its investigation in pathologies characterized by upregulated lipid metabolism, such as certain cancers (e.g., renal cell carcinoma, hepatocellular carcinoma) and viral infections that rely on host cell lipids for replication.[1][4][11]

Conclusion

PF-429242 dihydrochloride is a well-characterized and highly specific inhibitor of S1P. Its mechanism of action, centered on the blockade of SREBP processing, provides a direct and potent method for inhibiting cholesterol biosynthesis at the transcriptional level.[2][10] The extensive in vitro and in vivo data confirm its ability to downregulate the entire cholesterogenic and lipogenic programs. As a result, PF-429242 serves as an invaluable research tool for studying lipid metabolism and represents a pharmacological strategy for targeting diseases dependent on hyperactive lipogenesis.

References

- 1. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF 429242 dihydrochloride | SREBP Inhibitors: R&D Systems [rndsystems.com]

- 4. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cholesterol biosynthesis through RNF145-dependent ubiquitination of SCAP | eLife [elifesciences.org]

- 10. selleckchem.com [selleckchem.com]

- 11. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiviral Properties of PF-429242 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P), has emerged as a promising host-targeting antiviral agent. By disrupting the SREBP (Sterol Regulatory Element-Binding Protein) signaling pathway, PF-429242 modulates cellular lipid homeostasis, a critical factor for the replication of a broad spectrum of viruses. This technical guide provides an in-depth overview of the antiviral properties of PF-429242, its mechanism of action, quantitative efficacy data against various viral pathogens, and detailed experimental protocols for its investigation.

Introduction

The rise of drug-resistant viral strains and the emergence of novel viral threats necessitate the development of new antiviral strategies. Host-targeting antivirals, which act on cellular factors essential for viral replication, offer a promising approach due to their potential for broad-spectrum activity and a higher barrier to resistance. PF-429242 dihydrochloride is a small molecule inhibitor of the cellular serine protease Site-1 Protease (S1P), also known as subtilisin/kexin-isozyme 1 (SKI-1). S1P is a key activator of the SREBP pathway, which governs the synthesis of cholesterol and fatty acids. Many viruses, including Hepatitis C virus (HCV), flaviviruses (such as Dengue and Zika), and arenaviruses, co-opt the host cell's lipid metabolism to support their replication cycle. By inhibiting S1P, PF-429242 disrupts this critical host pathway, thereby exerting its antiviral effects.

Mechanism of Action

The primary mechanism of action of PF-429242 is the competitive and reversible inhibition of S1P.[1][2][3] This inhibition prevents the proteolytic activation of SREBPs, which are transcription factors that regulate the expression of genes involved in lipid biosynthesis. The antiviral effects of PF-429242 stem from two main consequences of S1P inhibition:

-

SREBP-Dependent Pathway: By blocking the SREBP pathway, PF-429242 reduces the cellular pools of cholesterol and fatty acids, which are essential for the formation of viral replication complexes and virion assembly for viruses like HCV.[4]

-

SREBP-Independent Pathway (Arenaviruses): For arenaviruses such as Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV), PF-429242 directly inhibits the S1P-mediated cleavage of the viral glycoprotein (B1211001) precursor (GPC) into its mature subunits (GP1 and GP2).[5][6] This cleavage is essential for viral entry and cell-to-cell spread.

The dual mechanism of action highlights the potential of PF-429242 as a broad-spectrum antiviral agent.

Quantitative Data on Antiviral Activity and Cytotoxicity

The efficacy of PF-429242 has been quantified against several viruses in various cell lines. The following tables summarize the available data for the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Hepatitis C Virus (HCV) | Huh-7.5 | 6.4 (Infection) | >50 | >7.8 | [2] |

| Huh-7.5 | 1.03 (Titer) | >50 | >48.5 | [2] | |

| Dengue Virus (DENV) | HeLa | 6.7 | 236.7 | 35.3 | [7] |

| Zika Virus (ZIKV) | Neuronal Cells | 12 (SignificantReduction) | Not Reported | Not Reported | [8][9] |

| Lymphocytic ChoriomeningitisVirus (LCMV) | Not Specified | ~2 | Not Reported | Not Reported | [10] |

| Junin Virus (JUNV) | Not Specified | ~5 | Not Reported | Not Reported | [10] |

| Lassa Virus (LASV) | Vero E6 | 30 (ReducedPseudotype Production) | Not Reported | Not Reported | [6] |

Table 1: Antiviral Activity and Cytotoxicity of PF-429242 Dihydrochloride

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral properties of PF-429242.

Cytotoxicity Assay (CCK-8 or MTT)

This assay determines the concentration of PF-429242 that is toxic to the host cells.

Materials:

-

96-well plates

-

Cell line of interest (e.g., Vero E6, Huh-7, HepG2, HEK293)

-

Complete cell culture medium

-

PF-429242 dihydrochloride stock solution (in DMSO or water)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[11]

-

Prepare serial dilutions of PF-429242 in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the PF-429242 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free control (medium only).

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[12]

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based buffer) and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at 570 nm.[10][13]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of PF-429242 to inhibit the production of infectious virus particles.

Materials:

-

6-well or 12-well plates

-

Confluent monolayer of susceptible cells

-

Virus stock with a known titer

-

PF-429242 dihydrochloride

-

Serum-free medium

-

Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Seed cells in 6-well or 12-well plates and grow to confluency.[7][14]

-

Prepare serial dilutions of PF-429242 in serum-free medium.

-

Pre-treat the confluent cell monolayers with the PF-429242 dilutions for 1-2 hours at 37°C.

-

Infect the cells with a multiplicity of infection (MOI) that yields 50-100 plaques per well in the absence of the compound.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Wash the cells with PBS and overlay with medium containing the respective concentrations of PF-429242 and 1% methylcellulose.[15]

-

Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

-

Fix the cells with 4% formaldehyde (B43269) for at least 30 minutes.

-

Remove the overlay and stain the cells with 0.1% crystal violet for 15-30 minutes.

-

Gently wash the wells with water and allow the plates to dry.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Focus-Forming Assay

This assay is an alternative to the plaque assay, particularly for viruses that do not form clear plaques. It detects infected cells via immunostaining.

Materials:

-

96-well plates

-

Susceptible cells

-

Virus stock

-

PF-429242 dihydrochloride

-

Overlay medium (e.g., 1% methylcellulose)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody specific for a viral antigen

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

-

Substrate for the enzyme (e.g., TrueBlue for HRP)

-

Microscope or automated plate reader

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.[3][16]

-

Prepare serial dilutions of the virus and PF-429242.

-

Infect the cells with the virus dilutions in the presence of different concentrations of PF-429242.

-

After a 1-2 hour incubation, remove the inoculum and add the overlay medium containing the respective drug concentrations.

-

Incubate for 24-72 hours to allow for the formation of foci (clusters of infected cells).

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate with a primary antibody against a viral protein overnight at 4°C.

-

Wash the cells and incubate with a labeled secondary antibody for 1-2 hours at room temperature.

-

Add the substrate and allow the color or fluorescence to develop.

-

Count the number of foci in each well and calculate the virus titer (Focus-Forming Units/mL).

-

Determine the EC50 value as described for the plaque reduction assay.

Visualizations

Signaling Pathway of PF-429242 Action

Caption: SREBP pathway and Arenavirus GPC processing inhibition by PF-429242.

Experimental Workflow for Antiviral Efficacy Testing

Caption: General workflow for determining the antiviral efficacy of PF-429242.

Conclusion

PF-429242 dihydrochloride demonstrates significant antiviral activity against a range of enveloped RNA viruses through its targeted inhibition of the host S1P protease. Its dual mechanism of action, involving both the disruption of cellular lipid metabolism and the direct inhibition of viral glycoprotein processing, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of PF-429242 and other host-targeting antiviral strategies.

References

- 1. A Focus-Forming Assay for Quantifying Virus Titers in the Organs of an Infected Mouse [jove.com]

- 2. Human Subtilase SKI-1/S1P Is a Master Regulator of the HCV Lifecycle and a Potential Host Cell Target for Developing Indirect-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus Forming Assay – NC DNA Day Blog [ncdnadayblog.org]

- 4. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of a Small-Molecule Inhibitor of Arenavirus Glycoprotein Processing by the Cellular Site 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The novel therapeutic target and inhibitory effects of PF-429242 against Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of a focus formation assay for detection and titration of porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-429242 Dihydrochloride in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), a critical enzyme in the regulation of lipid homeostasis. By targeting S1P, PF-429242 effectively blocks the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that orchestrate the synthesis of fatty acids and cholesterol. This inhibition leads to a significant downregulation of lipogenic gene expression and a subsequent reduction in the rates of both fatty acid and cholesterol biosynthesis. This technical guide provides an in-depth overview of the mechanism of action of PF-429242, its quantitative effects in vitro and in vivo, and detailed protocols for key experimental assays used to characterize its activity.

Introduction: The S1P/SREBP Signaling Axis

Cellular and systemic lipid metabolism is tightly controlled by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.[1] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP Cleavage-Activating Protein (SCAP).[2] When cellular sterol levels are low, the SCAP-SREBP complex translocates to the Golgi apparatus. In the Golgi, two proteases act sequentially to release the active N-terminal domain of SREBP.[3] Site-1 Protease (S1P), a membrane-bound serine protease, performs the initial cleavage.[3] This is followed by a second cleavage by Site-2 Protease (S2P). The liberated N-terminal fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoters of target genes, activating the transcription of enzymes required for fatty acid and cholesterol synthesis.[2][3] Given its essential role in initiating this cascade, S1P is a key pharmacological target for modulating lipid metabolism.[1]

PF-429242 Dihydrochloride: A Selective S1P Inhibitor

PF-429242 is an aminopyrrolidineamide-based compound identified as a potent and selective inhibitor of S1P.[1] It acts as a reversible and competitive inhibitor, directly preventing the cleavage of SREBP precursors in the Golgi.[1][4] This blockade of SREBP processing is the primary mechanism through which PF-429242 exerts its effects on lipid metabolism.[5]

Mechanism of Action

The mechanism by which PF-429242 inhibits fatty acid and cholesterol synthesis is a direct consequence of its inhibition of S1P, as illustrated in the signaling pathway below.

Figure 1: SREBP Signaling Pathway and Inhibition by PF-429242. Under low sterol conditions, the SREBP-SCAP complex moves from the ER to the Golgi. S1P initiates proteolytic activation, which is blocked by PF-429242.

Quantitative Data Summary

The inhibitory effects of PF-429242 have been quantified in various biochemical and cell-based assays. The data demonstrate potent and consistent inhibition of the S1P-SREBP axis, leading to reduced lipid synthesis.

Table 1: In Vitro Potency of PF-429242

| Parameter | System/Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ (S1P Inhibition) | Cell-free enzymatic assay | 170 - 175 nM | [5][6] |

| IC₅₀ (Cholesterol Synthesis) | HepG2 cells | 0.5 µM | [4][6] |

| IC₅₀ (Cholesterol Synthesis) | CHO cells | 0.53 µM |[7] |

Table 2: Cellular and In Vivo Effects of PF-429242

| Effect | Model System | Treatment | Result | Reference(s) |

|---|---|---|---|---|

| SREBP Processing | Chinese Hamster Ovary (CHO) cells | 10 µM PF-429242 | Inhibition of endogenous SREBP processing | [4][6] |

| Gene Expression | Human HepG2 cells | 10 µM PF-429242 | Downregulation of SREBP target genes | [4][6] |

| Gene Expression | Mouse Liver (in vivo) | 10 or 30 mg/kg, i.p. | Suppression of hepatic SREBP target genes | [6] |

| Lipid Synthesis | Mouse Liver (in vivo) | 10 or 30 mg/kg, i.p. | Reduction in hepatic cholesterol and fatty acid synthesis rates |[6] |

Table 3: Pharmacokinetic Profile of PF-429242

| Species | Parameter | Value | Route | Reference(s) |

|---|---|---|---|---|

| Rat | Clearance (CL) | 75 ml/min/kg | - | [5] |

| Rat | Oral Bioavailability (F) | 5% | p.o. |[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of S1P inhibitors. The following sections provide protocols for key experiments used to characterize PF-429242.

Preparation of PF-429242 for Experiments

-

For In Vitro Studies: PF-429242 dihydrochloride is soluble in water and DMSO up to 50 mM.[7] For cell culture experiments, a concentrated stock solution (e.g., 10-20 mM) is typically prepared in sterile DMSO and stored at -20°C or -80°C. The stock solution is then diluted to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.

-

For In Vivo Studies (Mice): A common vehicle for intraperitoneal (i.p.) administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, a formulation of 10% DMSO and 90% corn oil can be used.[5] The compound is dissolved in this vehicle to the desired concentration for injection.

Western Blot for SREBP Processing

This assay directly visualizes the inhibitory effect of PF-429242 on the cleavage of the SREBP precursor form into its mature, nuclear form.

Figure 2: Experimental Workflow for SREBP Western Blot Analysis. This workflow outlines the key steps from cell treatment to the final analysis of SREBP precursor and mature forms.

Protocol:

-

Cell Treatment: Plate cells (e.g., HepG2, CHO) and grow to 70-80% confluency. Treat with desired concentrations of PF-429242 or vehicle (DMSO) for a specified time (e.g., 18-24 hours).

-

Protein Extraction: Harvest cells and prepare nuclear and cytoplasmic/membrane protein extracts using a commercial kit or hypotonic lysis buffer.[8]

-

Quantification: Determine the protein concentration of each extract using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane on a 4-12% Tris-Glycine or similar polyacrylamide gel.[8][9]

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the N-terminal domain of SREBP-1 or SREBP-2 (e.g., 1:1000 dilution). This allows detection of both the ~125 kDa precursor (pSREBP) and the ~68 kDa mature nuclear form (nSREBP).[9][10]

-

Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution).

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for pSREBP and nSREBP using densitometry software. A successful inhibition by PF-429242 will show a decrease in the nSREBP band relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This method quantifies the downstream effect of SREBP inhibition by measuring the mRNA levels of SREBP target genes.

Protocol:

-

Cell/Tissue Preparation: Treat cells (e.g., HepG2) with PF-429242 as described above, or harvest liver tissue from treated mice.

-

RNA Extraction: Isolate total RNA using a suitable method (e.g., RNA STAT-60 or commercial kits).[3]

-

cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.[3]

-

qPCR Reaction: Set up qPCR reactions in a 96-well plate using a SYBR Green Master Mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 0.4 µM of each forward and reverse primer, 2 µL of cDNA template, and nuclease-free water.

-

Thermal Cycling: Perform the reaction on a real-time PCR system with conditions such as: 95°C for 5 min, followed by 40 cycles of 95°C for 10 sec and 60°C for 30 sec.

-

Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, TBP). Calculate the relative gene expression changes using the ΔΔCt method.

Table 4: Example qPCR Primers for Mouse SREBP Target Genes

| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Reference |

|---|---|---|---|

| Fasn | TTC CAA GAC GAA AAT GAT GC | AAT TGT GGG ATC AGG AGA GC | [11] |

| Ldlr | ACC TGC CGA CCT GAT GAA TTC | GCA GTC ATG TTC ACG GTC ACA | [11] |

| Scd1 | GCT GGC ACG CCT GTT CTT | GGG CTT GGC GAT GTT CTT | [12] |

| Srebp-1c | ATG GAT TGC ACA TTT GAA GAC | CTC TCA GGA GAG TTG GCA CC | [13] |

| Gapdh | AGG TCG GTG TGA ACG GAT TTG | GGG GTC GTT GAT GGC AAC A |[11] |

In Vivo Fatty Acid and Cholesterol Synthesis Assay

This assay provides a direct measure of de novo lipogenesis in an animal model by tracking the incorporation of a radiolabeled precursor.

References

- 1. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolism of Neoplastic Tissues: Synthesis of Cholesterol and Fatty Acids from Acetate by Transplanted Mouse Tumours in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Item - Primers used for quantitative real time PCR. - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to PF-429242 Dihydrochloride: Discovery, Chemical Profile, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1). S1P plays a crucial role in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a reduction in lipid biosynthesis. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of PF-429242 dihydrochloride, along with detailed experimental protocols for its characterization.

Discovery and Chemical Structure

PF-429242 was first described by Hay et al. in 2007 as part of a series of aminopyrrolidineamide-based inhibitors of S1P.[1] Its discovery marked a significant step in the development of pharmacological tools to study the SREBP pathway and as a potential therapeutic agent for dyslipidemia and other metabolic disorders.[2]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-(3R)-3-pyrrolidinyl-benzamide, dihydrochloride | [3] |

| Molecular Formula | C₂₅H₃₅N₃O₂ · 2HCl | [3] |

| Molecular Weight | 482.49 g/mol | [3] |

| CAS Number | 2248666-66-0 | [3] |

| Appearance | White to light brown solid | N/A |

| Solubility | Soluble to 50 mM in water and DMSO | [3] |

| Purity | ≥97% (HPLC) |

Mechanism of Action: Inhibition of the SREBP Pathway

PF-429242 exerts its biological effects by directly inhibiting the enzymatic activity of S1P.[2] S1P is a key protease in the regulated intramembrane proteolysis of SREBPs. Under conditions of low cellular sterol levels, SREBPs are transported from the endoplasmic reticulum to the Golgi apparatus, where they are sequentially cleaved by S1P and Site-2 Protease (S2P). This two-step cleavage releases the N-terminal domain of the SREBP, which then translocates to the nucleus and activates the transcription of genes involved in cholesterol and fatty acid biosynthesis. PF-429242 competitively binds to the active site of S1P, preventing the initial cleavage of SREBP and thereby halting the entire downstream signaling cascade.[2]

Quantitative Biological Data

The inhibitory potency of PF-429242 has been quantified in various in vitro and cell-based assays.

| Assay | System/Cell Line | IC₅₀/EC₅₀ | Reference |

| S1P Inhibition | Recombinant Human S1P | 175 nM | [3] |

| Cholesterol Synthesis | Chinese Hamster Ovary (CHO) cells | 0.53 µM | [3] |

| Cholesterol Synthesis | Human Hepatocellular Carcinoma (HepG2) cells | 0.5 µM | [2] |

| HMG-CoA Synthase Expression | Human Hepatocellular Carcinoma (HepG2) cells | 0.3 µM | N/A |

| Fatty Acid Synthase Expression | Human Hepatocellular Carcinoma (HepG2) cells | 2 µM | N/A |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PF-429242 dihydrochloride.

In Vitro Site-1 Protease (S1P) Inhibition Assay

This protocol describes a general enzymatic assay to determine the inhibitory activity of PF-429242 against S1P.

Materials:

-

Recombinant human S1P

-

Fluorogenic S1P peptide substrate (e.g., Ac-VFRSLK-MCA)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20)

-

PF-429242 dihydrochloride

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare PF-429242 dilutions: Prepare a stock solution of PF-429242 in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.

-

Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed amount of recombinant S1P to each well. Add the diluted PF-429242 or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Reaction initiation: Initiate the enzymatic reaction by adding the fluorogenic S1P substrate to each well.

-

Fluorescence measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data analysis: Calculate the initial reaction velocity for each concentration of PF-429242. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

SREBP-2 Processing Assay in Cultured Cells

This protocol details the procedure to assess the effect of PF-429242 on the proteolytic processing of SREBP-2 in a cell-based assay.[2][4]

Materials:

-

Chinese Hamster Ovary (CHO) or HepG2 cells

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

PF-429242 dihydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibody against SREBP-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell culture and treatment: Plate CHO or HepG2 cells and grow to 80-90% confluency. To induce SREBP processing, switch to a serum-free medium for 16-24 hours. Treat the cells with varying concentrations of PF-429242 or vehicle for a specified time (e.g., 4-6 hours).

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Protein quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SREBP-2 overnight at 4°C. This antibody should recognize both the precursor and the cleaved, nuclear form of SREBP-2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Compare the band intensities of the precursor and cleaved forms of SREBP-2 across the different treatment groups to assess the inhibitory effect of PF-429242.

Cholesterol Biosynthesis Assay ([¹⁴C]-Acetate Incorporation)

This protocol describes a method to measure the rate of de novo cholesterol synthesis in cells by tracking the incorporation of radiolabeled acetate.[5]

Materials:

-

HepG2 cells

-

Cell culture medium

-

[¹⁴C]-Acetate

-

PF-429242 dihydrochloride

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell culture and treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with various concentrations of PF-429242 or vehicle for a predetermined time.

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours.

-

Lipid extraction: Wash the cells with PBS and then extract the total lipids using a hexane:isopropanol solvent mixture.

-

TLC separation: Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesterol from other lipids.

-

Quantification: Scrape the silica (B1680970) corresponding to the cholesterol band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data analysis: Normalize the radioactive counts to the total protein content of each sample and compare the rate of cholesterol synthesis between the different treatment groups.

In Vivo Mouse Study Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of PF-429242 in a mouse model.

Materials:

-

Male CD-1 mice (or other suitable strain)

-

PF-429242 dihydrochloride

-

Vehicle for injection (e.g., saline, or a formulation with DMSO, PEG300, and Tween-80)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Reagents for measuring cholesterol and fatty acid synthesis rates (e.g., radiolabeled precursors)

Procedure:

-

Animal housing and acclimatization: House the mice under standard conditions and allow them to acclimatize for at least one week before the experiment.

-

PF-429242 preparation and administration: Prepare a solution of PF-429242 in a suitable vehicle. Administer the compound to the mice via an appropriate route (e.g., intraperitoneal injection) at the desired dose and frequency. Include a vehicle-treated control group.

-

Tissue collection: At the end of the treatment period, euthanize the mice and collect tissues of interest, such as the liver.

-

Analysis of hepatic gene expression:

-

Extract total RNA from the liver samples.

-

Perform qRT-PCR to quantify the expression levels of SREBP target genes (e.g., HMG-CoA reductase, fatty acid synthase).

-

-

Analysis of cholesterol and fatty acid synthesis:

-

Administer a radiolabeled precursor (e.g., [³H]₂O) to the mice before euthanasia.

-

Measure the incorporation of the radiolabel into hepatic cholesterol and fatty acid pools.

-

-

Data analysis: Compare the gene expression levels and the rates of lipid synthesis between the PF-429242-treated and vehicle-treated groups.

Conclusion

PF-429242 dihydrochloride is a valuable research tool for investigating the SREBP signaling pathway and its role in lipid metabolism. Its high potency and selectivity for S1P make it a cornerstone for in vitro and in vivo studies aimed at understanding the regulation of cholesterol and fatty acid synthesis. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. Further research into the therapeutic potential of S1P inhibitors like PF-429242 may lead to novel treatments for metabolic diseases.

References

- 1. Aminopyrrolidineamide inhibitors of site-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

PF-429242 Dihydrochloride: An In-depth Technical Guide to IC50 Value Determination